2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one features a fused pyrido-triazolo-pyrimidinone core with a 4-chlorophenyl substituent at position 2 and a 2-methoxyethyl group at position 5. This structure combines a heterocyclic framework with polar and lipophilic substituents, likely influencing its solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C17H14ClN5O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-11-(2-methoxyethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H14ClN5O2/c1-25-9-8-22-7-6-14-13(16(22)24)10-19-17-20-15(21-23(14)17)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
UZOTVKWTFHOMSF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thiouracil with hydrazonoyl halides, followed by treatment with sodium ethoxide in ethanol . This method allows for the regioselective formation of the desired triazolo[1,5-a]pyrimidine ring system.
Chemical Reactions Analysis
2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Core Structure Variations
The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is distinct from related cores such as dihydropyrazolo[1,5-a]pyrimidines () or thieno-fused bicyclic systems (). For example:
- Thieno[2,3-b]pyridin-4(7H)-one derivatives () incorporate sulfur atoms, enhancing electronic diversity and enabling distinct interactions with biological targets .
Substituent Effects at Position 7
The 2-methoxyethyl group in the target compound contrasts with substituents in analogs:
Key Observations :
Substituent Effects at Position 2
The 4-chlorophenyl group is conserved in several analogs, suggesting its role as a pharmacophore:
- Anticancer Activity: Thiophene-triazolo-pyrimidinone derivatives with 4-chlorophenyl groups (e.g., compound 19b in ) exhibited superior anticancer activity compared to doxorubicin, attributed to halogen-mediated hydrophobic interactions .
- Antimicrobial Potential: Compounds with 4-chlorophenyl and triazole moieties () showed moderate antibacterial effects, though core structure differences limit direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
